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Compound of Interest

Compound Name: beta-D-Galactose pentaacetate

Cat. No.: B1294815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
β-D-galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide of

significant interest in glycobiology and pharmaceutical development. Its peracetylated form

serves as a key intermediate in the synthesis of various glycoconjugates, oligosaccharides,

and galactose-containing drugs. The precise structural elucidation of this compound is

paramount for quality control and for understanding its reactivity in subsequent chemical

transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

the unambiguous structural characterization of β-D-galactose pentaacetate, providing detailed

information about its stereochemistry and the connectivity of its constituent atoms.

These application notes provide a comprehensive guide to the NMR characterization of β-D-

galactose pentaacetate, including detailed protocols for one-dimensional (¹H and ¹³C) and two-

dimensional (COSY and HSQC) NMR experiments. The presented data and methodologies are

intended to assist researchers in the structural verification and purity assessment of this

important carbohydrate derivative.

Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and proton-

proton coupling constants for β-D-galactose pentaacetate, typically recorded in deuterated
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chloroform (CDCl₃) at ambient temperature. These values are compiled from various sources

and represent typical assignments.[1][2]

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-Galactose Pentaacetate in

CDCl₃

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.71 d 8.3 (J₁,₂)

H-2 5.10 dd 8.3 (J₁,₂), 10.5 (J₂,₃)

H-3 5.34 dd 10.5 (J₂,₃), 3.4 (J₃,₄)

H-4 5.43 d 3.4 (J₃,₄)

H-5 4.08 t 6.6 (J₅,₆a), 6.6 (J₅,₆b)

H-6a 4.16 dd
11.1 (J₆a,₆b), 6.8

(J₅,₆a)

H-6b 4.14 dd
11.1 (J₆a,₆b), 6.4

(J₅,₆b)

Ac-1 2.17 s -

Ac-2 2.00 s -

Ac-3 2.05 s -

Ac-4 2.13 s -

Ac-6 2.05 s -

Table 2: ¹³C NMR Chemical Shifts for β-D-Galactose Pentaacetate in CDCl₃
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Carbon Chemical Shift (δ, ppm)

C-1 90.4

C-2 68.3

C-3 70.8

C-4 66.9

C-5 71.3

C-6 61.5

C=O (Acetyl) 169.1, 169.4, 170.1, 170.2, 170.4

CH₃ (Acetyl) 20.5, 20.6, 20.7, 20.8, 20.9

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

intended as a starting point and may require optimization based on the specific instrument and

sample concentration.

Sample Preparation
Dissolution: Accurately weigh 10-20 mg of β-D-galactose pentaacetate and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
Purpose: To determine the chemical environment and connectivity of protons.

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Key Acquisition Parameters:
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Spectrometer Frequency: 400 MHz or higher

Spectral Width (SW): 10-12 ppm (centered around 5 ppm)

Acquisition Time (AQ): 3-4 seconds

Relaxation Delay (D1): 1-2 seconds

Number of Scans (NS): 8-16

Processing Parameters:

Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz).

Fourier transform the Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
Purpose: To identify the number of unique carbon atoms and their chemical environments.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker

instruments).

Key Acquisition Parameters:

Spectrometer Frequency: 100 MHz or higher

Spectral Width (SW): 200-220 ppm (centered around 100 ppm)

Acquisition Time (AQ): 1-2 seconds

Relaxation Delay (D1): 2-5 seconds

Number of Scans (NS): 1024 or more, depending on sample concentration.
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Processing Parameters:

Apply an exponential window function (e.g., line broadening of 1-2 Hz).

Fourier transform the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D COSY (Correlation Spectroscopy)
Purpose: To identify scalar-coupled protons, typically those on adjacent carbons.

Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).

Key Acquisition Parameters:

Spectral Width (SW) in F1 and F2: 10-12 ppm

Number of Increments in F1 (TD1): 256-512

Number of Scans (NS) per Increment: 2-4

Relaxation Delay (D1): 1-2 seconds

Processing Parameters:

Apply a sine-bell or squared sine-bell window function in both dimensions.

Zero-fill in the F1 dimension to improve resolution.

Fourier transform in both dimensions.

Symmetrize the spectrum if necessary.

2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To correlate protons with their directly attached carbons.
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Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2

on Bruker instruments).

Key Acquisition Parameters:

Spectral Width (SW) in F2 (¹H): 10-12 ppm

Spectral Width (SW) in F1 (¹³C): 100-120 ppm (focused on the aliphatic region)

Number of Increments in F1 (TD1): 128-256

Number of Scans (NS) per Increment: 4-8

Relaxation Delay (D1): 1-2 seconds

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

Processing Parameters:

Apply a squared sine-bell window function in both dimensions.

Zero-fill in the F1 dimension.

Fourier transform in both dimensions.

Visualization of Structure and NMR Workflow
The following diagrams illustrate the structure of β-D-galactose pentaacetate and the general

workflow for its NMR characterization.
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Caption: Structure of β-D-galactose pentaacetate.
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Caption: General workflow for NMR characterization.

Caption: Key COSY correlations in β-D-galactose pentaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Characterization of β-D-Galactose Pentaacetate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294815#nmr-characterization-of-beta-
d-galactose-pentaacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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